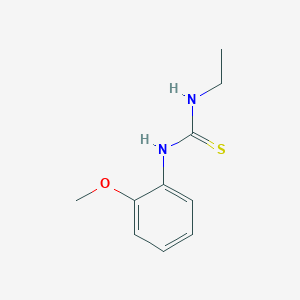

N-ethyl-N'-(2-methoxyphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-ethyl-N'-(2-methoxyphenyl)thiourea and related compounds involves several steps, including the condensation of thiourea with different aldehydes or ketones. For example, the synthesis of ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate through a three-component condensation of thiourea, ethyl acetoacetate, and anisaldehyde demonstrates the synthetic versatility of thiourea derivatives (Fazylov et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including this compound, is characterized by various analytical techniques such as NMR, X-ray crystallography, and IR spectroscopy. For instance, the structural characterization of copper(II) complexes containing N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea highlights the complex's coordination environment and ligand behavior (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidative cyclization and interactions with metal ions, which are crucial for forming complex structures. The study of copper(II) complexes derived from N-(o-nitrophenyl)-N'-(methoxycarbonyl)thiourea provides insight into the reactivity and coordination chemistry of these compounds (Shen et al., 1998).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various domains. For example, the synthesis and characterization of N-ethoxycarbonyl-N'-(2,4-dinitrophenyl amino) thiourea provide valuable information on its stability, crystalline structure, and thermal behavior, which are crucial for its handling and storage (Jironga, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different substrates, potential for forming hydrogen bonds, and interaction with metals, define the utility of thiourea derivatives in catalysis, material science, and as ligands in coordination chemistry. The interaction of N-(methoxycarbonylthienylmethyl)thioureas with inducible and neuronal nitric oxide synthase highlights the chemical versatility and potential biological applications of these compounds (Suaifan et al., 2010).

Propiedades

IUPAC Name |

1-ethyl-3-(2-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCLIBDOUDZJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxybenzyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5606618.png)

![1'-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5606622.png)

![N-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B5606628.png)

![1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5606640.png)

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-oxaspiro[4.5]decane-4-carboxamide hydrochloride](/img/structure/B5606648.png)

![N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606650.png)

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)